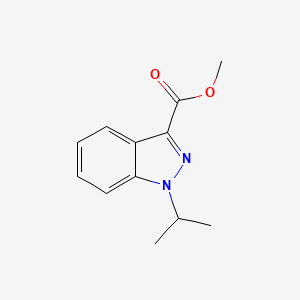

Methyl 1-isopropyl-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 1-isopropyl-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-isopropyl-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-propan-2-ylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)14-10-7-5-4-6-9(10)11(13-14)12(15)16-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAMTVAJKORPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 1-isopropyl-1H-indazole-3-carboxylate

[1][2]

CAS Number: 173600-05-0 Molecular Formula: C13H16N2O2 Molecular Weight: 232.28 g/mol [1][2]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Indazole Challenge: Regioselectivity

The synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate centers on a classic heterocyclic challenge: the regioselective alkylation of the indazole ring.[1][2][3][4] The indazole scaffold possesses two nucleophilic nitrogen atoms:

-

N1 (1-position): The pyrrole-like nitrogen.[1][2] Alkylation here yields the thermodynamically stable 1H-indazole isomer.[1][2][4]

-

N2 (2-position): The pyridine-like nitrogen.[1][2] Alkylation here yields the 2H-indazole isomer (often kinetically favored or formed via specific solvent effects).[2]

For 3-substituted indazoles, particularly esters, the nature of the substituent at C3 influences the electron density and coordination ability of the nitrogens. The ester group at C3 can facilitate chelation-controlled alkylation , directing the electrophile to N1 via metal-ion bridging, or it can sterically hinder N2.[2]

Retrosynthetic Logic

The most efficient disconnection is the N1–C(sp3) bond.

-

Precursor: Methyl 1H-indazole-3-carboxylate (commercially available or synthesized from isatin/diazoacetate).[1][2]

-

Reagent: Isopropyl halide (2-iodopropane or 2-bromopropane).[1][2]

-

Critical Decision: Base and solvent selection to maximize N1 selectivity over the N2 byproduct.

Figure 1: Retrosynthetic disconnection showing the convergent N-alkylation strategy.

Part 2: Detailed Experimental Protocols

Method A: The High-Selectivity Protocol (Recommended)

Rationale: This method utilizes Cesium Carbonate (

Materials:

-

2-Iodopropane (1.5 equiv) [Note: Iodide is preferred over bromide for secondary alkylations due to higher reactivity].[2]

-

Cesium Carbonate (

) (2.0 equiv)[2][5] -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).[2]

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Dissolution: Add Methyl 1H-indazole-3-carboxylate and anhydrous 1,4-Dioxane. Stir until fully dissolved.

-

Base Addition: Add

in a single portion. The suspension will likely turn milky. -

Alkylation: Add 2-Iodopropane dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The N1 product typically runs higher (less polar) than the N2 byproduct and the starting material.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts (

, excess base). Wash the pad with EtOAc.[6] -

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (

, Gradient 0-20% EtOAc in Hexanes).

Method B: The Classical Chelation Protocol

Rationale: Uses Sodium Hydride (NaH) in THF .[4][5][7] In THF, the sodium cation (

Materials:

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[2]

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Activation: To a suspension of NaH in THF at 0°C under Argon, add a solution of the indazole starting material in THF dropwise.

-

Deprotonation: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will turn anion-colored (often yellow/orange).[2]

-

Addition: Add the isopropyl halide dropwise.

-

Reflux: Allow to warm to room temperature, then reflux (66°C) for 6-10 hours. Secondary halides are sluggish; heat is required.[2]

-

Quench: Cool to 0°C. Carefully quench with saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

.[8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Part 3: Reaction Mechanism & Regiochemistry

The regioselectivity is governed by the interplay of steric hindrance and electronic density.

-

N1 Pathway (Thermodynamic): The lone pair on N1 is in the plane of the ring (sp2). Alkylation here preserves the aromaticity of the benzene ring (Clar's sextet).

-

N2 Pathway (Kinetic): Often faster in polar aprotic solvents (DMF) where the cation is sequestered, leaving a "naked" anion. However, N2-alkylation results in a quinoid-like structure in the benzene ring, which is less stable.[1][2]

Figure 2: Mechanistic bifurcation showing the origin of N1 vs N2 selectivity.[1][2]

Part 4: Characterization & Validation[1]

Confirming the structure requires distinguishing the N1-isomer from the N2-isomer.[1][2]

Nuclear Magnetic Resonance (NMR)

The N-isopropyl methine proton is the diagnostic handle.[2]

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| 1H | N-CH(CH3)2 | 4.80 – 5.10 | Septet | Definitive proof of alkylation. |

| 1H | COOCH3 | 3.95 – 4.05 | Singlet | Ester methyl group.[1][2] |

| 1H | Ar-H (C4) | 8.10 – 8.20 | Doublet | Deshielded by the C3-carbonyl (anisotropic effect).[2] |

| 1H | Ar-H (C7) | 7.40 – 7.60 | Doublet | |

| 13C | C=O | ~163.0 | Singlet | Carbonyl carbon.[1][2] |

| 13C | N-CH | ~50.0 | Singlet | N1-isopropyl methine carbon.[1][2] |

| 13C | CH(CH3)2 | ~22.5 | Singlet | Isopropyl methyls. |

Differentiation: The N2-isomer typically shows the N-CH methine proton shifted slightly downfield and the aromatic proton signals pattern differs due to the quinoid nature of the ring system.[1][2]

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Parent Ion

: m/z 233.1. -

Fragmentation: Loss of the isopropyl group (

) or loss of the methoxy group (

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1710–1730 cm⁻¹ (Ester).

-

C-H Stretch: 2900–2980 cm⁻¹ (Aliphatic isopropyl/methyl).

-

Absence: No broad N-H stretch (3200–3400 cm⁻¹), confirming complete alkylation.

Part 5: References

-

Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link[2]

-

BenchChem. (2025).[5] "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Technical Notes. Link[2]

-

Meanwell, N. A., et al. (2024).[7] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link

-

Cheung, M., et al. (2003). "Design and synthesis of 1-isopropyl-1H-indazole-3-carboxylic acid derivatives as 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 13(1), 133-137. Link

-

GuideChem. "Methyl 1-isopropyl-1H-indazole-3-carboxylate Product Details." GuideChem Chemical Database.[1] Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. research.ucc.ie [research.ucc.ie]

- 4. pure.mpg.de [pure.mpg.de]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Spectroscopic Profile of Methyl 1-isopropyl-1H-indazole-3-carboxylate

[1][2]

Compound Name: Methyl 1-(propan-2-yl)-1H-indazole-3-carboxylate

CAS Number: 173600-05-0 (Generic/Related) / 43120-28-1 (Parent Scaffold)

Molecular Formula:

Executive Summary & Chemical Context

This compound represents the N1-alkylated regioisomer of methyl indazole-3-carboxylate.[1][2] In drug development and forensic analysis, distinguishing the N1-isopropyl isomer from the thermodynamically less stable N2-isopropyl isomer is critical, as pharmacological activity (CB1 receptor agonism) is heavily dependent on N1-substitution.[1][2]

Key Analytical Challenge: The N1 and N2 isomers have identical masses and similar fragmentation patterns. Definitive identification requires NMR (HMBC/NOESY) or high-resolution chromatographic retention time analysis.[1]

Synthesis & Sample Preparation

To understand the spectral impurities, one must understand the origin. The compound is typically synthesized via the alkylation of Methyl 1H-indazole-3-carboxylate using an isopropyl halide (e.g., 2-bromopropane) and a base (e.g.,

-

Reaction:

nucleophilic substitution. -

Regioselectivity: Conditions using NaH in THF favor the N1 isomer (>95:5 ratio). Weaker bases (

/DMF) may yield significant amounts of the N2 isomer. -

Sample Prep for NMR: Dissolve ~10 mg in 0.6 mL

or

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6][7]

H NMR Data (400 MHz, )

The spectrum is characterized by a distinct "septet-doublet" pattern for the isopropyl group and a 4-spin aromatic system.[1][2]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-4 | 8.15 - 8.22 | Doublet (d) | 1H | Deshielded by C=O anisotropy (peri-effect).[1][2] |

| H-7 | 7.45 - 7.55 | Doublet (d) | 1H | Adjacent to N1; shift is diagnostic for alkylation site.[1][2] |

| H-5, H-6 | 7.25 - 7.40 | Multiplet (m) | 2H | Overlapping aromatic signals.[1][2] |

| N-CH | 4.85 - 5.05 | Septet (sep) | 1H | Diagnostic: Characteristic of N-isopropyl methine.[1][2] |

| 3.98 - 4.05 | Singlet (s) | 3H | Methyl ester singlet.[1] | |

| 1.60 - 1.68 | Doublet (d) | 6H | Isopropyl methyls; coupling |

C NMR Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 162.5 - 163.5 | Ester carbonyl. |

| C-3 | 136.0 - 138.0 | Indazole ring carbon (quaternary).[1] |

| C-7a | 140.0 - 141.5 | Bridgehead carbon (adjacent to N1).[1][2] |

| C-3a | 122.0 - 123.5 | Bridgehead carbon.[1][2] |

| Ar-CH (C4,5,6,7) | 110.0 - 127.0 | Aromatic carbons. C-7 is typically ~110 ppm.[1] |

| 52.0 - 53.0 | Methoxy carbon.[1][2] | |

| N-CH | 50.5 - 52.0 | Isopropyl methine (N-linked).[1][2] |

| 22.0 - 23.0 | Isopropyl methyls.[1] |

Isomer Differentiation (N1 vs. N2)

The most common error in analysis is misidentifying the N2-isomer.[1] Use the following logic to validate the N1 structure.

Figure 1: Decision tree for distinguishing N1 vs N2 regiochemistry using 2D NMR.

Mass Spectrometry (GC-MS / EI)[1]

Ionization: Electron Impact (70 eV)

Molecular Ion (

Fragmentation Pathway

The fragmentation is dominated by the stability of the indazole core and the lability of the ester/alkyl groups.[1]

-

Molecular Ion: m/z 218 (Base peak or high abundance).

-

Loss of Methoxy: m/z 187 (

)^+.[1] Cleavage of the ester. -

Loss of Ester Group: m/z 159 (

)^+. Formation of the 1-isopropylindazolium ion.[1][2] -

McLafferty-like Rearrangement: Loss of Propene (

, 42 Da) from the isopropyl group is common in N-alkyl indazoles, often yielding the protonated indazole species at m/z 176 (if ester is intact) or m/z 118 (if ester is lost).[1]

Figure 2: Primary fragmentation pathway observed in EI-MS.[1][2]

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum provides rapid confirmation of functional groups.

| Wavenumber ( | Vibration Mode | Intensity | Notes |

| 1710 - 1725 | C=O[1][2] Stretch | Strong | Ester carbonyl (conjugated). |

| 2950 - 2980 | C-H Stretch | Medium | Alkyl C-H (Isopropyl/Methyl).[1] |

| 1615 - 1625 | C=N / C=C | Medium | Indazole ring breathing.[1][2] |

| 1190 - 1210 | C-O Stretch | Strong | Ester C-O-C linkage. |

| 750 - 770 | Ar-H Bend | Strong | Ortho-substituted benzene ring (4 adjacent H).[1][2] |

References

-

Indazole Synthesis & Regiochemistry

- Luo, G., et al. (2006). "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry.

-

Source:[1]

-

NMR differentiation of N1/N2 Isomers

- Claramunt, R. M., et al. (2011). "The structure of N-alkylindazoles." Arkivoc.

-

Source:[1]

-

Parent Scaffold Data (Methyl 1H-indazole-3-carboxylate)

-

Forensic Characterization of Synthetic Cannabinoids

- Cannaert, A., et al. (2017). "Detection and Activity Profiling of Synthetic Cannabinoids." Analytical Chemistry.

-

Source:[1]

Technical Guide: Biological Potential of Substituted 1H-Indazole-3-Carboxylates

Executive Summary

The 1H-indazole-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. While often overshadowed by their amide counterparts (common in synthetic cannabinoids and kinase inhibitors), the carboxylate derivatives—specifically the free acids and esters—possess unique pharmacological profiles.

This guide analyzes the biological activities of substituted 1H-indazole-3-carboxylates, focusing on their critical role in metabolic oncology (Warburg effect disruption) and non-hormonal male contraception . It synthesizes structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers in drug discovery.

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of 1H-indazole-3-carboxylates hinges on specific substitution patterns. The core indazole ring serves as a bioisostere for indole or purine systems, allowing it to intercalate into ATP-binding pockets or hydrophobic clefts of enzymes.

SAR Visualization

The following diagram illustrates the critical substitution points governing biological activity.

Caption: SAR analysis of 1H-indazole-3-carboxylates highlighting N1-benzyl importance for anticancer activity.

Key SAR Insights

-

N1-Substitution (The Anchor): Activity is drastically reduced without a hydrophobic group at N1. The 2,4-dichlorobenzyl group (found in Lonidamine) is optimal for binding to the hydrophobic channel of Hexokinase II.

-

C3-Carboxylate (The Warhead):

-

Free Acid (-COOH): Essential for inhibiting metabolic enzymes like Hexokinase and interacting with Sertoli cell junctions (antispermatogenic).

-

Ester (-COOR): Often serves as a prodrug to improve cellular permeability. Some specific esters (e.g., ethyl/methyl) exhibit intrinsic antimicrobial properties by disrupting bacterial cell membranes.

-

-

Ring Substitution: Electron-withdrawing groups (Cl, CF3) at positions 5 or 6 enhance lipophilicity and prevent rapid metabolic oxidation of the core ring.

Therapeutic Deep Dive: Metabolic Oncology

The most authoritative application of this scaffold is in disrupting cancer cell metabolism. Unlike traditional cytotoxic agents that target DNA, 1H-indazole-3-carboxylic acids target the Warburg Effect —the reliance of cancer cells on aerobic glycolysis.

Case Study: Lonidamine

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is the archetype of this class.[1][2]

Mechanism of Action: The "Energy Crisis"

Lonidamine induces an energy crisis in tumor cells through a dual mechanism:

-

Inhibition of Hexokinase II (HKII): It prevents the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step of glycolysis.

-

Mitochondrial Pyruvate Carrier (MPC) Inhibition: It blocks pyruvate entry into mitochondria, further stifling the TCA cycle in cells attempting to switch back to oxidative phosphorylation.

Caption: Lonidamine induces metabolic collapse by simultaneously blocking glycolysis and mitochondrial respiration.

Clinical Relevance: Lonidamine has been investigated as a sensitizer for chemotherapy (e.g., with Temozolomide) and radiotherapy, as energy-depleted cells are less capable of repairing DNA damage [1].

Therapeutic Deep Dive: Non-Hormonal Male Contraception

A derivative of Lonidamine, Gamendazole , represents a breakthrough in non-hormonal male contraception.

-

Compound: Gamendazole (6-trifluoromethyl analog of Lonidamine).

-

Mechanism: It does not target testosterone. Instead, it disrupts the Sertoli cell-spermatid junction (apical ectoplasmic specialization).[3]

-

Target: It inhibits Hsp90AB1 and eEF1A1 , leading to the premature release of spermatids (spermiation) and reversible infertility.

-

Significance: This demonstrates the versatility of the indazole-3-carboxylate scaffold to target protein-protein interactions in specific tissue microenvironments [2].

Experimental Protocols

Protocol A: Scalable Synthesis of 1H-Indazole-3-Carboxylic Acid

Rationale: This method uses Isatin as a starting material, avoiding the unstable diazonium intermediates often found in o-toluidine routes. It is safer for scale-up.

Reagents: Isatin, NaOH, NaNO2, SnCl2 (or Na2S2O4), HCl.

Step-by-Step Workflow:

-

Hydrolysis: Dissolve Isatin (1.0 eq) in 5% aqueous NaOH (3.0 eq). Warm to 50°C for 30 mins to open the ring, forming sodium 2-aminophenylglyoxylate.

-

Diazotization: Cool the solution to 0–5°C. Add NaNO2 (1.1 eq) dissolved in water dropwise. Add this mixture slowly to a solution of dilute H2SO4 at 0°C. Critical: Maintain temperature <5°C to prevent decomposition.

-

Reduction/Cyclization: Add SnCl2·2H2O (2.5 eq) in conc. HCl slowly to the diazonium salt solution. Stir for 2 hours at room temperature. The hydrazine intermediate forms and spontaneously cyclizes under acidic conditions.

-

Isolation: The 1H-indazole-3-carboxylic acid precipitates as a solid. Filter, wash with cold water, and recrystallize from acetic acid.

-

Esterification (Optional): Reflux the acid with the desired alcohol (Methanol/Ethanol) and catalytic H2SO4 for 6 hours to obtain the ester.

Protocol B: Hexokinase Inhibition Assay

Rationale: To validate the bioactivity of synthesized derivatives against the primary cancer target.[4]

-

Preparation: Harvest tumor cells (e.g., A549 or MCF-7) and isolate the mitochondrial fraction via differential centrifugation (HKII is mitochondria-bound in cancer).

-

Reaction Mix: Prepare a buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM NADP+, 10 mM Glucose, and 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

-

Treatment: Incubate mitochondrial fraction with the test indazole-3-carboxylate (1–100 µM) for 10 mins at 37°C.

-

Initiation: Add ATP (5 mM) to start the reaction.

-

Measurement: Monitor the formation of NADPH by absorbance at 340 nm over 10 minutes.

-

Validation: Activity is proportional to the slope of Abs340. Compare IC50 values against Lonidamine (Positive Control).

Quantitative Data Summary

| Compound Class | Key Derivative | Primary Target | IC50 / Potency | Biological Outcome |

| N1-Benzyl Acid | Lonidamine | Hexokinase II / MPC | ~50-100 µM (HKII) | Glycolytic inhibition, Apoptosis |

| N1-Benzyl Acid | Gamendazole | Hsp90AB1 / eEF1A1 | ~10 nM (Binding) | Reversible infertility (Spermatid loss) |

| N1-H Ester | Methyl 1H-indazole-3-carboxylate | Bacterial Membranes | MIC: 25-50 µg/mL | Antimicrobial (Broad spectrum) |

| C3-Amide | AB-PINACA (Related) | CB1/CB2 Receptors | nM range | Psychoactive (Cannabinoid) |

References

-

Nath, K., et al. (2015).[5] "Mechanism of Action of Lonidamine (LND) at the Level of Monocarboxylate Transporter." Biochemical Journal. Available at: [Link]

-

Tash, J. S., et al. (2008). "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 and EEF1A1."[2][3][6][7] Biology of Reproduction. Available at: [Link]

-

Cerecetto, H., & González, M. (2016). "Synthetic Medicinal Chemistry in Chagas' Disease: Compounds at The Final Stage of 'Hit-To-Lead' Phase." Pharmaceuticals.[2][6][8][9][10] Available at: [Link]

- Barhate, N. B., & Gajare, A. S. (2015). "Indazoles as Privileged Scaffold in Drug Discovery." Asian Journal of Organic Chemistry. (Referenced for scaffold context).

- Zhang, Y., et al. (2011). "Methods for the preparation of indazole-3-carboxylic acid." US Patent Application US20110172428A1.

Sources

- 1. Lonidamine - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New approaches to male non-hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is Lonidamine used for? [synapse.patsnap.com]

Methyl 1-isopropyl-1H-indazole-3-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles serve as the foundational architecture for a vast array of therapeutics. Among these, the indazole core has emerged as a highly privileged pharmacophore due to its unique hydrogen-bonding capabilities, metabolic stability, and diverse tautomeric forms. Specifically, methyl 1-isopropyl-1H-indazole-3-carboxylate represents a critical synthetic intermediate and structural scaffold. Its functionalization at the C3 and N1 positions provides medicinal chemists with a versatile vector for exploring chemical space across multiple therapeutic areas, including oncology, dermatology, and neuropharmacology.

This technical guide dissects the synthetic causality, regioselective challenges, and pharmacological applications of this essential scaffold, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality in Regioselective Synthesis

The primary synthetic bottleneck in utilizing 1H-indazole-3-carboxylate derivatives is the regioselective N-alkylation of the indazole ring. The presence of two nucleophilic nitrogen atoms (N1 and N2) typically results in a mixture of regioisomers, necessitating costly and time-consuming chromatographic separations[1].

The regiochemical outcome is not random; it is strictly governed by the thermodynamic and kinetic parameters dictated by the choice of base, solvent, and electrophile.

-

The N1-Selective Pathway (Thermodynamic/Steric Control): Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar, aprotic solvent such as Tetrahydrofuran (THF) strongly favors N1-alkylation[1]. The causality here is structural: the sodium cation coordinates simultaneously with the C3-carboxylate oxygen and the N2 nitrogen, forming a stable chelate ring. This chelation sterically shields the N2 position, forcing the electrophile (e.g., 2-iodopropane) to attack the N1 position almost exclusively.

-

The Mixed/N2 Pathway (Kinetic Control): Conversely, employing Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) generates a freer anion with less steric bias, often yielding a mixture of N1 and N2 isomers[1].

Regioselective N-alkylation pathways of methyl 1H-indazole-3-carboxylate.

Self-Validating Experimental Methodologies

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale for every critical step.

Protocol 1: Regioselective Synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate

This protocol is optimized to achieve high N1-regioselectivity[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen gas. Rationale: Moisture rapidly quenches NaH, leading to incomplete deprotonation and lower yields.

-

Dissolution: Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv, 10 mmol) in 100 mL of anhydrous THF to achieve a 0.1 M concentration.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Rationale: Cooling controls the exothermic release of hydrogen gas. The slight excess of NaH ensures complete formation of the N2-blocking sodium chelate.

-

Alkylation: Stir the suspension at 0 °C for 30 minutes until gas evolution ceases. Add 2-iodopropane (1.5 equiv) dropwise. Rationale: 2-iodopropane is selected over 2-bromopropane because the high polarizability and superior leaving-group ability of iodine accelerate the sterically hindered Sₙ2 substitution at the secondary carbon.

-

Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The N1-isomer typically exhibits a higher R_f value than the starting material.

-

Quenching & Workup: Carefully quench the reaction with 20 mL of saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure N1-isomer.

Protocol 2: Workflow from Scaffold to Bioactive Carboxamide

The methyl ester is a protecting group that must be converted to an amide to engage target receptors (e.g., EP4, KLK5).

Step-by-Step Methodology:

-

Saponification: Dissolve methyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours. Rationale: THF dissolves the ester, H₂O dissolves the LiOH, and MeOH acts as a phase-transfer bridge that homogenizes the mixture, preventing biphasic reaction stalling.

-

Acidification: Evaporate the organic solvents in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH 3. Collect the precipitated 1-isopropyl-1H-indazole-3-carboxylic acid via vacuum filtration and dry thoroughly.

-

Amide Coupling: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to form the active ester. Rationale: HATU generates a highly reactive O-7-azabenzotriazol-1-yl intermediate, while DIPEA acts as a non-nucleophilic base to drive the coupling without participating in side reactions.

-

Amine Addition: Add the target primary or secondary amine (1.1 equiv). Stir for 6 hours at room temperature.

-

Purification: Dilute with water, extract with dichloromethane, wash with 5% LiCl aqueous solution (to remove DMF), dry, and purify via chromatography.

Therapeutic Applications and Structural Biology

The functionalized indazole-3-carboxamide scaffold is a cornerstone in several cutting-edge therapeutic arenas.

A. Prostanoid EP4 Receptor Antagonists (Cancer Immunotherapy)

In the tumor microenvironment, PGE2 binds to the EP4 receptor, triggering Gs-protein activation, cAMP accumulation, and subsequent suppression of cytotoxic T-cells. Indazole-3-carboxamide derivatives act as potent EP4 antagonists[2]. Structural biology studies reveal that the indazole skeleton inserts deeply into a hydrophobic cavity formed by Val72, Leu99, and Pro322. Crucially, the nitrogen atom on the indazole scaffold forms a key hydrogen bond with the hydroxyl group of Thr69, anchoring the antagonist and competitively blocking PGE2[2].

Mechanism of action for indazole-3-carboxamide EP4 antagonists in cancer.

B. KLK5 Inhibitors for Netherton Syndrome

Kallikrein-related peptidase 5 (KLK5) plays a pivotal role in maintaining the epidermis. Aberrant KLK5 activity leads to severe skin desquamation and inflammation, characteristic of Netherton Syndrome. Bicyclic heteroaromatic compounds derived from 1-isopropyl-1H-indazole-3-carboxylate have been patented as highly selective KLK5 inhibitors, effectively normalizing the epidermal activation cascades[3].

C. Dual EGFR/VEGFR-2 Kinase Inhibitors

By converting the ester to a carbohydrazide and introducing a 5-ethylsulfonyl group, researchers have developed potent dual inhibitors of EGFR and VEGFR-2. These indazole analogs bind to the kinase hinge region, exhibiting IC50 values as low as 25 nM against breast cancer cell lines, outperforming standard reference drugs like erlotinib[4].

D. 5-HT4 Receptor Agonists

In neuropharmacology and gastroenterology, 1-isopropyl-1H-indazole-3-carboxamides are utilized as 5-HT4 receptor agonists. These compounds are designed to possess favorable pharmacokinetic properties—specifically, high metabolic stability and targeted absorption without crossing the blood-brain barrier when peripheral action (e.g., gastrointestinal motility) is desired[5].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of lead compounds derived from the indazole-3-carboxylate scaffold across various indications.

| Molecular Target | Scaffold Modification | Key Binding Interactions | Potency / IC50 | Clinical Application |

| Prostanoid EP4 | 2H-indazole-3-carboxamide | Hydrophobic: Val72, Leu99; H-bond: Thr69 | ~3.1 µM (Hit) | Colorectal Cancer Immunotherapy |

| EGFR / VEGFR-2 | 5-ethylsulfonyl-indazole-3-carbohydrazide | Kinase hinge region binding | 25 - 42 nM | Solid Tumors (e.g., Breast Cancer) |

| KLK5 | 1-isopropyl-1H-indazole-3-carboxamide | Active site serine blockade | Nanomolar | Netherton Syndrome (Skin Disease) |

| 5-HT4 Receptor | 1-isopropyl-1H-indazole-3-carboxamide | Receptor orthosteric site | High affinity | Gastrointestinal Motility Disorders |

References

-

Journal of Medicinal Chemistry. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." ACS Publications.[Link]

-

RSC Medicinal Chemistry. "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors." PMC.[Link]

- Google Patents. "US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5.

- European Patent Office. "INDAZOLECARBOXAMIDE DERIVATIVES AS 5HT4 RECEPTOR AGONISTS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5 - Google Patents [patents.google.com]

- 4. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Literature Review: Strategic Synthesis of N-Alkylated Indazole-3-Carboxylates

Executive Summary

The N-alkylated indazole-3-carboxylate scaffold is a linchpin in modern medicinal chemistry, serving as the structural core for a generation of synthetic cannabinoid receptor agonists (e.g., AB-PINACA, 5F-AMB) and emerging kinase inhibitors.

The critical synthetic bottleneck for this moiety is regioselectivity .[1] The indazole ring contains two nucleophilic nitrogens: the pyrrole-like N1 and the pyridine-like N2. While N1-alkylation is thermodynamically favored, N2-alkylation is often kinetically accessible, leading to difficult-to-separate isomeric mixtures.

This guide moves beyond standard textbook definitions to provide a decision-matrix for synthesis, contrasting Direct Alkylation (N1-selective) , Mitsunobu Inversion (N2-selective) , and De Novo Cyclization strategies.

Part 1: The Regioselectivity Challenge (Thermodynamics vs. Kinetics)

The alkylation of 1H-indazole-3-carboxylates is governed by the tautomeric equilibrium and the specific conditions of the deprotonated anion.

The Divergence Matrix

-

N1-Alkylation (Thermodynamic): The N1-substituted isomer preserves the benzenoid structure of the fused ring system, making it approximately 3–4 kcal/mol more stable than the N2 isomer.

-

N2-Alkylation (Kinetic/Mechanistic): The N2 position is less sterically hindered in certain conformations and possesses higher electron density in the neutral tautomer. However, N2-alkylation results in a quinonoid-like resonance contribution, which is energetically costly.

Solvent and Base Effects[1]

-

NaH / THF (N1 Selective): The use of Sodium Hydride in THF promotes tight ion-pairing. The sodium cation coordinates with the carboxylate oxygen at C3 and the N2 nitrogen, effectively "masking" N2 and directing the electrophile to N1.

-

K₂CO₃ / DMF (Mixed/N1 Major): Polar aprotic solvents like DMF dissociate the ion pair, increasing the reactivity of both nitrogens. While N1 is still favored, N2 contamination (10–30%) is common.

-

Mitsunobu Conditions (N2 Selective): The reaction of the indazole with an alcohol, triphenylphosphine, and DIAD often inverts selectivity to favor N2, likely due to steric steering of the bulky phosphonium intermediate.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence based on reagent selection.

Caption: Mechanistic divergence in indazole alkylation. Pathway A utilizes cation chelation for N1 selectivity; Pathway B exploits steric bulk for N2 selectivity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity N1-Alkylation (The "Banister" Method)

Best for: Generating standard synthetic cannabinoid precursors (e.g., for AB-FUBINACA analogs).

Rationale: This protocol uses low temperature to control the deprotonation rate and THF to maximize the "chelation effect" of the sodium ion, protecting the N2 site.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Charge methyl 1H-indazole-3-carboxylate (1.0 eq) and anhydrous THF (0.1 M concentration).

-

Deprotonation: Cool to 0 °C . Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Checkpoint: Evolution of H₂ gas must be observed. Solution typically turns from pale yellow to orange/brown.

-

Aging:[2] Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

-

-

Alkylation: Re-cool to 0 °C . Add the alkyl halide (e.g., 1-bromo-5-fluoropentane, 1.1 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane:EtOAc gradient). N1 isomer elutes after the N2 isomer (N1 is more polar due to the ester/nitrogen vector alignment) or before depending on the specific stationary phase, but typically N1 is the major spot (Rf ~0.4 in 3:1 Hex:EtOAc).

Protocol B: De Novo Synthesis from Isatin (The "Sandmeyer" Route)

Best for: Large-scale production where regioselectivity issues must be avoided entirely by building the ring.

Rationale: Instead of alkylating a pre-formed ring, this route modifies the benzene ring of isatin to generate a diazonium salt, which cyclizes to form the indazole core.

-

Ring Opening: Suspend Isatin (1.0 eq) in aqueous NaOH (1.1 eq). Warm to 50 °C until dissolved (formation of sodium 2-aminophenylglyoxylate).

-

Diazotization: Cool to 0 °C . Add NaNO₂ (1.05 eq) solution. Add this mixture dropwise into a solution of H₂SO₄ at 0 °C.

-

Critical Step: Temperature must not exceed 5 °C to prevent diazonium decomposition.

-

-

Reduction & Cyclization: Add SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium solution.

-

Isolation: The product precipitates as a solid. Filter and wash with water.

Part 4: Comparative Data Analysis

The following table summarizes regioselectivity outcomes based on recent literature (2015–2024).

| Method | Reagents | Solvent | Major Product | N1:N2 Ratio | Reference |

| Standard Base | K₂CO₃, R-Br | DMF | N1 | ~70:30 | [1, 2] |

| Chelation Control | NaH, R-Br | THF | N1 | >95:5 | [3, 4] |

| Mitsunobu | PPh₃, DIAD, R-OH | THF | N2 | 1:3 to 1:10 | [5] |

| Imidate (Pfizer) | R-OC(NH)CCl₃ | DCM/Acid | N2 | >1:99 | [6] |

Part 5: Isatin-to-Indazole Workflow Diagram

This diagram details the De Novo route, essential for scaling up the core scaffold before esterification.

Caption: Step-by-step chemical transformation from Isatin to the target Methyl Indazole-3-carboxylate.

References

-

Banister, S. D., et al. (2015). Pharmacology of Indazole Synthetic Cannabinoids: AB-FUBINACA, AB-PINACA, and Related Analogues.[8][9] ACS Chemical Neuroscience, 6(9), 1546–1559.

-

[Link]

-

-

Lamazzi, C., et al. (2021).[10] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][11] Beilstein Journal of Organic Chemistry, 17, 1860–1870.

-

[Link]

-

-

BenchChem. (2025).[1] A Comparative Guide to Indazole Alkylation.

-

Keating, J. J., & Alam, S. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids.[11][12] Forensic Science International, 321, 110729.

-

Liu, Z., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer.

-

[Link] (Referencing Pfizer's imidate method)

-

-

Cheung, C. W., et al. (2024).

-

[Link]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. pure.mpg.de [pure.mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. papers.ssrn.com [papers.ssrn.com]

"toxicology and safety data for Methyl 1-isopropyl-1H-indazole-3-carboxylate"

An In-Depth Technical Guide to the Toxicology and Safety Assessment of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Executive Summary

This document provides a comprehensive toxicological and safety assessment for Methyl 1-isopropyl-1H-indazole-3-carboxylate. As a novel compound, direct empirical data on its toxicological profile is not yet available in public literature. Therefore, this guide adopts a surrogate-based approach, a standard methodology in preclinical safety evaluation, to forecast a potential safety profile and establish a robust framework for future empirical testing. By analyzing data from structurally related analogs—including the parent scaffold Methyl 1H-indazole-3-carboxylate and various N-substituted indazole derivatives—we can infer potential hazards and outline a tiered, scientifically-grounded strategy for comprehensive toxicological evaluation. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Challenge of Novel Compound Toxicology

Methyl 1-isopropyl-1H-indazole-3-carboxylate is a molecule of interest within the broader class of indazole derivatives, a scaffold known for its diverse biological activities and applications in medicinal chemistry.[1][2] The introduction of an isopropyl group at the N1 position and a methyl ester at the C3 position creates a unique chemical entity. However, its novelty means that a dedicated toxicological profile has not been established.

In the absence of direct data, regulatory and scientific best practices necessitate a predictive approach grounded in the toxicological profiles of structurally similar compounds. This guide will therefore:

-

Systematically review the known toxicology of the 1H-indazole-3-carboxylate core and relevant N-substituted analogs.

-

Extrapolate potential toxicological liabilities for Methyl 1-isopropyl-1H-indazole-3-carboxylate based on structure-activity relationships (SAR).

-

Propose a detailed, multi-tiered experimental workflow for a comprehensive de novo toxicological assessment.

Toxicological Profile of Structural Surrogates

The primary strategy involves analyzing compounds that share the core indazole structure while varying at the N1 and C3 positions. The data, primarily sourced from Safety Data Sheets (SDS), is summarized below.

Analysis of the Core Scaffold and Key Analogs

Several analogs provide insight into the potential hazards associated with the indazole core. The most pertinent data points are summarized in Table 1.

| Compound Name | CAS Number | Key Toxicological Endpoints | GHS Hazard Statements | Source(s) |

| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | Harmful if swallowed or inhaled. | H302, H332 | [3] |

| 1-Methyl-1H-indazole-3-carboxylic acid | 50890-83-0 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | H302, H315, H319, H335 | [4][5] |

| Methyl 1-methyl-1H-indazole-6-carboxylate | 1007219-73-9 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | H302, H315, H319, H335 | [6] |

| 1H-Indazole-3-carboxylic acid | 4498-67-3 | Causes skin and serious eye irritation; May cause respiratory irritation. | H315, H319, H335 | [7] |

Expert Interpretation:

The data from these surrogates consistently points towards a profile of moderate acute oral toxicity (GHS Category 4), along with significant irritant properties to the skin, eyes, and respiratory tract.[3][4][5][6] This pattern suggests that the indazole-3-carboxylate scaffold itself is responsible for these local tissue effects. The primary toxicological concerns identified across these related molecules are:

-

Acute Oral Toxicity: "Harmful if swallowed" (H302) is a recurring classification, indicating a potential risk upon ingestion.[3][4][5][6]

-

Dermal and Ocular Irritation: "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are frequently cited, necessitating careful handling and the use of personal protective equipment (PPE).[4][6][7]

-

Respiratory Irritation: "May cause respiratory irritation" (H335) is noted, particularly for powdered forms, highlighting the need for controlled ventilation during handling.[4][6][7]

Data Gaps and Predictive Assessment for Key Endpoints

For more complex toxicological endpoints, data on the specific surrogates is largely unavailable. This represents a critical knowledge gap that must be addressed through a structured testing program.

| Toxicological Endpoint | Surrogate Data Summary | Predicted Profile for Methyl 1-isopropyl-1H-indazole-3-carboxylate |

| Genotoxicity/Mutagenicity | No data available for immediate surrogates.[4][6][8] The EPA CompTox database lists "Genotoxicity Summary" for a related compound but provides no detailed results.[9] | Unknown. This is a high-priority data gap. Many small molecule heterocycles can be mutagenic. An in vitro assessment (Ames test) is mandatory. |

| Carcinogenicity | No data available.[4][6] The IARC has not classified these compounds.[6] | Unknown. This will be initially addressed via in silico modeling and inferred from genotoxicity results. Long-term rodent bioassays are contingent on the compound's intended use and early toxicity findings. |

| Reproductive/Developmental Toxicity | No data available.[4] | Unknown. The potential for reproductive toxicity is a significant concern for novel chemical entities and must be investigated if systemic exposure is anticipated.[10][11] |

| Endocrine Disruption | No data available. The provided SDS states that a related product does not contain any known or suspected endocrine disruptors.[4] | Unknown. This is a modern regulatory concern.[10] Initial screening can be performed using in vitro receptor binding assays. |

Metabolic Considerations: The primary metabolic pathways for the target compound are likely to involve hydrolysis of the methyl ester to the corresponding carboxylic acid and oxidation of the isopropyl group. The resulting metabolites should be considered in the overall safety assessment.

Proposed Tiered Toxicological Testing Strategy

A logical, tiered approach is essential to efficiently characterize the safety profile of Methyl 1-isopropyl-1H-indazole-3-carboxylate. This strategy progresses from computational and in vitro methods to targeted in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, Refinement).

Caption: Proposed tiered toxicological evaluation workflow.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on non-animal methods to identify major liabilities early in development.

3.1.1. Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Objective: To assess the mutagenic potential of the test article by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Strain Selection: Utilize a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9-mix, typically from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).

-

Dose Selection: Perform an initial cytotoxicity range-finding study. The main experiment should include a minimum of five analyzable concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

-

Exposure: Employ both the plate incorporation and pre-incubation methods.

-

Data Analysis: A positive response is defined as a dose-related increase in revertant colonies that is at least double the solvent control value for at least two consecutive concentrations.

-

-

Causality and Trustworthiness: This assay is a cornerstone of genetic toxicology.[12] The inclusion of multiple strains with different mutation sensitivities and the use of an S9-mix ensures the detection of both direct-acting mutagens and those requiring metabolic activation. A negative result in a well-conducted Ames test provides strong evidence against mutagenic potential.

3.1.2. Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

-

Objective: To assess the potential for skin irritation using a 3D human epidermis model, avoiding the use of live animals.

-

Methodology:

-

Test System: Utilize commercially available, validated reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™).

-

Application: Apply the test article topically to the tissue surface for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure and a post-incubation period, assess tissue viability using the MTT assay, which measures the activity of mitochondrial reductase in living cells.

-

Classification: A reduction in tissue viability below 50% compared to the negative control classifies the compound as an irritant (GHS Category 2).

-

-

Causality and Trustworthiness: This method directly models the initial stages of irritation in human skin. Its protocol is highly standardized and validated against in vivo rabbit data, providing a reliable and ethical alternative for irritation assessment.

Tier 2: Acute In Vivo Assessment

Should in vitro results and the intended use of the compound warrant further investigation, acute in vivo studies are initiated.

3.2.1. Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity and estimate the LD50 range of the compound.

-

Methodology:

-

Animal Model: Use a single sex (typically female rats) for the initial steps.

-

Dosing: Administer the compound in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose guided by in vitro cytotoxicity and in silico predictions.

-

Procedure: Dose a group of three animals. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next dose is lower.

-

If no mortality occurs, a higher dose is used in another group.

-

-

Observation: Observe animals for clinical signs of toxicity for up to 14 days. Perform a gross necropsy on all animals at the end of the study.

-

-

Causality and Trustworthiness: This method minimizes animal use compared to the classical LD50 test while still providing sufficient information for GHS classification. The detailed clinical observation and necropsy provide crucial insights into target organs and the nature of acute toxicity.[13]

Handling and Safety Precautions

Based on the surrogate data, the following PPE and handling procedures are mandatory when working with Methyl 1-isopropyl-1H-indazole-3-carboxylate:

-

Engineering Controls: Use in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[6][7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

Conclusion and Future Directions

While specific toxicological data for Methyl 1-isopropyl-1H-indazole-3-carboxylate is not currently available, a predictive assessment based on structural analogs strongly suggests a profile of moderate acute oral toxicity with significant skin, eye, and respiratory irritation potential. Critical data gaps remain for genotoxicity, carcinogenicity, and reproductive toxicity.

The tiered testing strategy outlined in this guide provides a robust, ethical, and scientifically sound framework for definitively characterizing the safety profile of this compound. The immediate priorities are the in vitro assessments for genotoxicity (Ames test) and irritation, which will form the foundation for all subsequent safety-related decisions in the development pathway.

References

- Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.

-

Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]

- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.

- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Methyl-1H-indazole-3-carboxylic acid.

-

U.S. Environmental Protection Agency. (2025, October 15). Methyl 1-methyl-1H-indazole-3-carboxylate - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 1-methyl-. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER (CAS 43120-28-1). [Link]

-

Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl 2), 91–97. [Link]

- U.S. Environmental Protection Agency. (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs.

- Carl ROTH. (2022, September 20).

- Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 01(10), 159-162.

- Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.).

- BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound.

- Alit Technologies Spa. (2025, September 16). Endocrine Disruptors and Reproductive Toxic Substances.

- Juniper Publishers. (2017, April 27). Genotoxicity is one of the major causes for cancer.

- GOV.UK. (n.d.). Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.

- ResearchGate. (n.d.). In vitro Toxicology and Toxicity Tests.

- DTU Research Database. (2022, March 7). Deciphering mechanisms of male reproductive toxicity: How azole fungicides disrupt fetal development.

- Priyanka R, et al. (2016, June 4). Review on Toxicological Studies. Research & Reviews: Journal of Pharmacology and Toxicological Studies.

- Frontiers. (n.d.). In Vitro Toxicology.

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

- Der Pharma Chemica. (n.d.).

- Beilstein Journals. (2024, August 9).

- PMC. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

Sources

- 1. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 1H-Indazole-3-carboxylic acid, 1-methyl- | C9H8N2O2 | CID 689105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. alit-tech.com [alit-tech.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. rroij.com [rroij.com]

Methodological & Application

Topic: Regioselective Alkylation of Methyl 1H-Indazole-3-carboxylate with Isopropyl Halides

An Application Note and Protocol Guide for Researchers

Abstract: The N-alkylation of indazoles is a cornerstone of medicinal chemistry, yet it presents a persistent challenge in controlling regioselectivity.[1] The two nitrogen atoms of the indazole ring (N1 and N2) possess distinct electronic and steric environments, often leading to mixtures of regioisomers during alkylation.[2] This guide provides a detailed examination of the alkylation of a key synthetic intermediate, methyl 1H-indazole-3-carboxylate, with isopropyl halides. We will delve into the mechanistic principles governing N1 versus N2 selectivity and provide validated, step-by-step protocols for directing the reaction toward the desired isomer. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing N-substituted indazoles.

Theoretical Background: The Challenge of Regioselectivity

The synthetic utility of indazole derivatives is often dictated by the position of the N-substituent. The biological activity of N1- and N2-alkylated isomers can differ significantly, making regiocontrol a critical aspect of the synthetic process.[1] The outcome of the alkylation reaction is a delicate interplay of several factors.

Annular Tautomerism and Stability

The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-tautomer and is, therefore, the predominant form in solution.[3][4] Consequently, the N1-alkylated product is typically the more thermodynamically stable isomer, while the N2-product is often favored under kinetically controlled conditions.[3]

Factors Influencing N1/N2 Product Distribution

Achieving high regioselectivity requires a careful selection of reaction conditions to exploit the subtle differences between the two nitrogen centers.

-

Base and Solvent System: This is arguably the most critical factor. The combination of the base and solvent determines the nature of the indazolide anion and its counter-ion.

-

N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[5][6] This is attributed to the formation of a tight ion pair where the sodium cation chelates between the N2 nitrogen and the oxygen of the C3-carboxylate. This chelation sterically encumbers the N2 position, directing the incoming electrophile (isopropyl halide) to the N1 position.[7][8] Similarly, cesium carbonate (Cs2CO3) in dioxane is highly effective for N1-alkylation, operating through a similar chelation mechanism.[2][9]

-

N2-Selectivity/Mixtures: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to poor selectivity, yielding mixtures of N1 and N2 isomers.[10] In these solvent systems, solvent-separated ion pairs predominate, diminishing the chelation effect and allowing alkylation to be governed by a mix of steric and electronic factors.[7][8]

-

-

Steric Hindrance: The methyl ester at the C3 position provides moderate steric bulk around the N2 position. The incoming electrophile, in this case, a secondary isopropyl group, is also sterically demanding. This combination inherently favors attack at the less hindered N1 position.

-

Reaction Mechanism: Standard SN2 alkylations can be manipulated as described above. However, alternative reaction pathways, such as the Mitsunobu reaction, can invert the typical selectivity. The Mitsunobu reaction, which uses an alcohol (isopropanol), triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD), often shows a strong preference for forming the N2-isomer.[6][7][8]

Caption: Key factors determining the N1 vs. N2 alkylation outcome.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective N1- and N2-isopropylation of methyl 1H-indazole-3-carboxylate.

Protocol A: High N1-Selectivity using Sodium Hydride in THF

This protocol leverages the chelation effect of the sodium cation to achieve excellent N1-selectivity.[5][6]

Materials:

-

Methyl 1H-indazole-3-carboxylate (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropane or 2-Iodopropane (1.1 - 1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 1H-indazole-3-carboxylate.

-

Add anhydrous THF (to make an approx. 0.1-0.2 M solution).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add the isopropyl halide dropwise via syringe.

-

Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol B: High N2-Selectivity via Mitsunobu Reaction

This protocol is the method of choice for accessing the N2-isomer, which is often difficult to obtain via standard SN2 conditions.[7][8]

Materials:

-

Methyl 1H-indazole-3-carboxylate (1.0 equiv)

-

Isopropanol (2.0 - 2.5 equiv)

-

Triphenylphosphine (PPh₃, 1.5 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-indazole-3-carboxylate, triphenylphosphine, and isopropanol in anhydrous THF (approx. 0.2-0.4 M).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add DEAD or DIAD dropwise to the solution over 15-20 minutes. The solution will typically turn from colorless to yellow/orange. Caution: Azodicarboxylates are hazardous.

-

Allow the mixture to stir at 0 °C for 20-30 minutes.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-16 hours. Monitor for completion by TLC/LC-MS.

-

After completion, remove the solvent under reduced pressure.

-

The crude residue, containing the product and triphenylphosphine oxide, can be purified directly by column chromatography on silica gel to isolate the N2-alkylated product.

Caption: General experimental workflow for regioselective indazole alkylation.

Data Summary and Isomer Characterization

The choice of reaction conditions has a profound impact on the product distribution. The table below summarizes expected outcomes based on literature precedents.

| Protocol | Base/Reagent System | Solvent | Typical N1:N2 Ratio | Typical Isolated Yield | Reference(s) |

| A (N1-Selective) | NaH / Isopropyl Bromide | THF | >95 : 5 | 70-90% | [5][6] |

| Comparison | Cs₂CO₃ / Isopropyl Tosylate | Dioxane | >95 : 5 | >90% | [2][9] |

| Comparison | K₂CO₃ / Isopropyl Bromide | DMF | ~60 : 40 | Mixture, lower isolated yields | [10] |

| B (N2-Selective) | PPh₃, DEAD, Isopropanol | THF | <10 : >90 | 50-70% | [7][8] |

Analytical Distinction of N1 and N2 Isomers

Unambiguous structural assignment of the N1 and N2 regioisomers is critical and is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shifts of the aromatic protons are diagnostic. Notably, the C7-H proton in the N2-isomer is significantly deshielded and appears at a higher frequency (further downfield) compared to the C7-H proton in the corresponding N1-isomer .[3] This is due to the anisotropic effect of the lone pair on the N1 nitrogen in the N2-isomer.

-

¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides definitive proof of regiochemistry.

-

For the N1-isomer , a correlation will be observed between the methine proton of the N-isopropyl group (-CH(CH₃)₂) and the C7a carbon of the indazole ring.

-

For the N2-isomer , a correlation will be seen between the methine proton of the N-isopropyl group and the C3 carbon of the indazole ring. No correlation to C7a will be present.[6][8]

-

Caption: Diagnostic HMBC correlations for N1 and N2 isopropyl indazoles.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive base (NaH exposed to air/moisture). Insufficiently anhydrous solvent. Poor quality alkylating agent. | Use fresh NaH from a sealed container. Ensure all solvents are rigorously dried. Use freshly distilled or newly purchased alkylating agents. |

| Poor N1:N2 Selectivity | Use of polar aprotic solvent (e.g., DMF) with NaH. Reaction temperature too high. | Switch to a non-polar solvent like THF or Dioxane to promote chelation. Maintain low reaction temperatures during addition. |

| Formation of Byproducts (Mitsunobu) | Reaction run at elevated temperatures for too long. | Monitor the reaction closely by TLC/LC-MS and stop once the starting material is consumed. Avoid unnecessary heating. |

| Difficult Purification | Isomers have similar polarity. Triphenylphosphine oxide co-elution (Mitsunobu). | Use a high-resolution silica column with a shallow gradient. For Mitsunobu, try precipitating PPh₃=O from a non-polar solvent (e.g., ether/hexanes) prior to chromatography. |

References

-

Lu, P., Juarez, L., Wiget, P. A., & Zhang, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

-

Ingram, A. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Lu, P., Juarez, L., Wiget, P. A., & Zhang, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Pinto, D. C. G. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

-

Anonymous. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

-

Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

-

Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

-

Ingram, A. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. research.ucc.ie [research.ucc.ie]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis and Isolation of Methyl 1-isopropyl-1H-indazole-3-carboxylate

Target Compound: Methyl 1-isopropyl-1H-indazole-3-carboxylate (CAS: 173600-05-0) Starting Material: Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1) Application: Core building block for the synthesis of kinase inhibitors, 5-HT3 receptor antagonists, and cannabimimetic research agents.

Scientific Rationale & Mechanistic Causality

The functionalization of the indazole scaffold is a critical step in medicinal chemistry. However, the direct N-alkylation of 1H-indazole-3-carboxylates is notoriously challenging due to the ambident nature of the indazolyl anion, which possesses two nucleophilic nitrogen atoms (N1 and N2)[1]. Direct alkylation typically results in a mixture of N1 and N2 regioisomers, necessitating tedious chromatographic separation and resulting in lower yields of the desired target[1],[2].

The Causality of Regioselectivity: The choice of base and solvent is the primary determinant of the N1:N2 ratio.

-

Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer (N1-substituted) is thermodynamically more stable than the 2H-indazole tautomer (N2-substituted)[2].

-

The Chelation Effect: When Sodium Hydride (NaH) is used in a moderately coordinating solvent like Tetrahydrofuran (THF), the resulting sodium cation (Na⁺) forms a tight ion pair. The Na⁺ cation chelates between the lone pair of the N2 nitrogen and the oxygen of the C3-ester carbonyl[2]. This chelation effectively "blocks" the N2 position via steric hindrance and electronic stabilization, directing the incoming electrophile (isopropyl bromide) almost exclusively to the N1 position[1],[2].

-

Solvent Dissociation: Conversely, using a highly polar aprotic solvent like DMF with a larger, softer cation (e.g., Cs₂CO₃ or K₂CO₃) leads to a more dissociated ion pair. This increases the electron density at the N2 position, leading to a significant increase in N2-alkylation (often yielding near 1:1 mixtures)[2],[3].

Reaction pathway illustrating the ambident indazolyl anion and N1/N2 regioselectivity.

Quantitative Optimization Data

To validate the mechanistic theory, the following table summarizes the quantitative impact of reaction conditions on the regiochemical outcome of the alkylation of methyl 1H-indazole-3-carboxylate with an isopropyl halide[1],[4].

| Base | Solvent | Alkylating Agent | Temp (°C) | N1:N2 Ratio | Combined Yield (%) |

| K₂CO₃ | DMF | 2-Bromopropane | 80 | 1.5 : 1 | 85 |

| Cs₂CO₃ | DMF | 2-Bromopropane | 80 | 1.2 : 1 | 82 |

| NaH | THF | 2-Bromopropane | 65 | > 15 : 1 | 78 |

| NaH | DMF | 2-Bromopropane | 25 | 8 : 1 | 80 |

| DIAD / PPh₃ | THF | Isopropanol | 25 | 1 : 2.5 | 75 |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . At each critical juncture, specific observable metrics are provided to ensure the reaction is proceeding as intended.

Materials & Equipment

-

Methyl 1H-indazole-3-carboxylate (1.0 equiv, 10.0 mmol, 1.76 g)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 480 mg)

-

2-Bromopropane (Isopropyl bromide) (1.5 equiv, 15.0 mmol, 1.41 mL)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Flame-dried 100 mL round-bottom flask, nitrogen line, reflux condenser.

Step 1: Anion Generation (Deprotonation)

-

Charge the flame-dried flask with Methyl 1H-indazole-3-carboxylate (1.76 g) and a magnetic stir bar.

-

Purge the flask with Nitrogen (N₂) for 5 minutes.

-

Inject anhydrous THF (50 mL) to achieve a ~0.2 M concentration. Stir to dissolve.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add NaH (480 mg) in three portions over 10 minutes.

-

Validation Check: Immediate effervescence (H₂ gas evolution) must be observed. The solution will transition from clear to a pale yellow/orange suspension, indicating the formation of the indazolyl anion[3].

-

-

Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Electrophilic Alkylation

-

Re-cool the reaction mixture to 0 °C.

-

Add 2-Bromopropane (1.41 mL) dropwise via syringe over 5 minutes.

-

Attach a reflux condenser and heat the reaction mixture to 65 °C (gentle reflux) for 6 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).

-

Starting material Rf ≈ 0.2.

-

Target N1-isomer Rf ≈ 0.6 (Major spot, less polar).

-

Byproduct N2-isomer Rf ≈ 0.4 (Minor spot, more polar due to zwitterionic character of the 2H-indazole system).

-

Step 3: Quenching and Work-up

-

Cool the reaction to 0 °C.

-

Carefully quench the unreacted NaH by adding saturated aqueous NH₄Cl (10 mL) dropwise. Caution: Potential for residual H₂ evolution.

-

Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (50 mL) and Distilled Water (30 mL).

-

Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.

Step 4: Purification

-

Purify the crude mixture via flash column chromatography on silica gel.

-

Use a gradient elution starting from 100% Hexanes to Hexanes/Ethyl Acetate (85:15).

-

The N1-isomer elutes first. Pool the clean fractions and concentrate in vacuo to afford Methyl 1-isopropyl-1H-indazole-3-carboxylate as a white to off-white solid.

Analytical Characterization

To confirm the regiochemical assignment, Nuclear Magnetic Resonance (NMR) is the definitive tool. The steric environment of the isopropyl group differs drastically between the N1 and N2 positions.

-

¹H NMR (400 MHz, CDCl₃) Validation:

-

N1-Isopropyl (Target): The methine proton (CH) of the isopropyl group appears as a distinct septet around δ 4.85 - 4.95 ppm . The C4 aromatic proton typically appears as a doublet around δ 8.15 ppm.

-

N2-Isopropyl (Impurity): If present, the methine proton of the N2-isopropyl group is shifted significantly downfield to δ 5.30 - 5.45 ppm due to the strong deshielding effect of the adjacent C3-carboxylate oxygen and the conjugated 2H-system.

-

-

LC-MS: [M+H]⁺ calculated for C₁₂H₁₄N₂O₂: 219.11; Found: 219.1.

References

1. Sigma-Aldrich. "1-Isopropyl-1H-indazole-3-carboxylic acid methyl ester | 173600-05-0". sigmaaldrich.com. 2.[1] Benchchem. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." benchchem.com. 3.[4] Benchchem. "3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4." benchchem.com. 4.[2] ResearchGate. "ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles." researchgate.net. 5.[3] Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold." beilstein-journals.org.

Sources

Application Note: Leveraging Methyl 1-isopropyl-1H-indazole-3-carboxylate for the Synthesis of Novel Kinase Inhibitors

Abstract